[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride
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Overview
Description
[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride: is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a methanesulfonyl chloride functional group
Preparation Methods
The synthesis of [5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride typically involves several stepsThe synthetic route may involve the use of reagents such as trichloromethylpyridine and trifluoromethyl active species . Industrial production methods often rely on optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions.
Addition Reactions: The pyridine ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the methanesulfonyl chloride group contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride can be compared with other similar compounds, such as:
Pyridine: A basic aromatic heterocycle with a nitrogen atom in the ring.
Trifluoromethylpyridine: A compound with a trifluoromethyl group attached to the pyridine ring.
Methanesulfonyl Chloride: A compound with a methanesulfonyl chloride group but without the pyridine ring.
The uniqueness of this compound lies in the combination of the trifluoromethyl group and the methanesulfonyl chloride group attached to the pyridine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H5ClF3NO2S |
---|---|
Molecular Weight |
259.63 g/mol |
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]methanesulfonyl chloride |
InChI |
InChI=1S/C7H5ClF3NO2S/c8-15(13,14)4-6-2-1-5(3-12-6)7(9,10)11/h1-3H,4H2 |
InChI Key |
CQRPVDDVWOFUFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
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